molecular formula C19H24N2O2 B4056447 2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide

2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B4056447
M. Wt: 312.4 g/mol
InChI Key: MQBQOMCTDRJSDN-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylphenoxy group and a pyridin-3-ylmethyl group attached to a propanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form 4-tert-butylphenol halide.

    Coupling with pyridin-3-ylmethylamine: The 4-tert-butylphenol halide is then reacted with pyridin-3-ylmethylamine under suitable conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of flow microreactors, to enhance efficiency and yield. Flow microreactors offer advantages like better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the tert-butylphenoxy group.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)propanamide
  • 2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide
  • 2-(4-tert-butylphenoxy)-N-(pyridin-3-ylethyl)propanamide

Uniqueness

2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butylphenoxy group and the pyridin-3-ylmethyl group provides unique steric and electronic properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14(18(22)21-13-15-6-5-11-20-12-15)23-17-9-7-16(8-10-17)19(2,3)4/h5-12,14H,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBQOMCTDRJSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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